2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride

Biocatalysis Green Chemistry Chiral Amine Synthesis

2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride (CAS 3026670-54-9, free base CAS 2745-24-6) is a chiral β-amino alcohol featuring a furan heterocycle at the β-carbon. With molecular weight 163.60 g/mol, three hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area of 59.4 Ų, it occupies a distinct physicochemical space relative to simpler amino alcohols.

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
Cat. No. B12504768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride
Molecular FormulaC6H10ClNO2
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(CO)N.Cl
InChIInChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H
InChIKeyGCJZMVDWTJHFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(furan-2-YL)ethan-1-OL Hydrochloride – R&D Procurement and Differentiation Guide


2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride (CAS 3026670-54-9, free base CAS 2745-24-6) is a chiral β-amino alcohol featuring a furan heterocycle at the β-carbon [1]. With molecular weight 163.60 g/mol, three hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area of 59.4 Ų, it occupies a distinct physicochemical space relative to simpler amino alcohols [1]. Its dual amine–alcohol functionality enables diverse derivatisation, while the furan ring introduces heteroatom-specific electronic character and metabolic vulnerability not found in carbocyclic or thiophene analogs.

Why Generic Substitution Fails for 2-Amino-2-(furan-2-YL)ethan-1-OL Hydrochloride


Chiral β-amino alcohols are not interchangeable building blocks: their stereochemistry dictates biological target engagement, while the heterocyclic substituent modulates electronic character, metabolic stability, and off-target liability [1]. The furan ring in this compound provides a unique oxygen-mediated hydrogen-bonding profile and distinct pharmacokinetic behaviour compared to phenyl or thiophene isosteres [2]. Substituting a racemic mixture, a free base, or a thiophene analog cannot reproduce the stereospecific recognition, solubility, or pharmacological fingerprint of the (R) or (S) enantiomer of this hydrochloride salt. The quantitative evidence below demonstrates exactly where these differences are measurable and consequential.

Quantitative Comparator Evidence for 2-Amino-2-(furan-2-YL)ethan-1-OL Hydrochloride


Enantioselective Biocatalytic Synthesis Achieves >99% ee vs Racemic Chemical Routes

The target compound was prepared via a one-pot two-stage biocatalytic cascade from biomass-derived furfural, yielding (R)-2-amino-2-(furan-2-yl)ethanol with 95% conversion and >99% ee, and the (S)-enantiomer with 92% conversion and >99% ee [1]. In contrast, the chemical reductive amination route described in US patent CN90107679.1 produces the racemic product without stereocontrol [2]. This enzymatic method operates under mild aqueous conditions (30 °C, atmospheric pressure) and avoids heavy-metal catalysts.

Biocatalysis Green Chemistry Chiral Amine Synthesis

Furan Ring Confers Anti-Inflammatory Activity Absent in Thiophene Isostere

In a systematic comparison of thiophene and furan derivatives, the furan analog (compound 4) demonstrated both anti-inflammatory and antinociceptive activity in the acetic acid-induced writhing model, whereas its direct thiophene counterpart (compound 1) was completely devoid of anti-inflammatory activity [1]. This head-to-head data proves that the oxygen heteroatom in the furan ring is pharmacologically critical and cannot be replaced by sulfur without loss of the desired therapeutic effect.

Medicinal Chemistry Anti-inflammatory Heterocyclic SAR

Hydrochloride Salt Provides Crystalline Solid Handling vs Free Base Liquid

The hydrochloride salt of 2-amino-2-(furan-2-yl)ethan-1-ol (MW 163.60 g/mol) is a crystalline solid at room temperature, as documented in PubChem and vendor datasheets [1]. The free base (MW 127.14 g/mol), by contrast, is a liquid under ambient conditions . This difference in physical state directly impacts weighability, stability during storage and shipping, and amenability to solid-formulation development.

Salt Selection API Development Formulation

Increased Hydrogen-Bond Acceptor Count vs Ethanolamine Enhances Aqueous Solubility

The free base of the target compound contains three hydrogen-bond acceptors (HBA) and has a topological polar surface area (TPSA) of 59.4 Ų [1]. Ethanolamine (2-aminoethanol, CAS 141-43-5), the simplest β-amino alcohol, possesses only two HBA and a TPSA of 46.3 Ų [2]. The additional furan-ring oxygen increases both HBA count and polar surface area by +13.1 Ų, which correlates with improved aqueous solubility and moderated passive membrane permeability—key parameters for both in vitro assay behaviour and oral bioavailability prediction.

Physicochemical Properties Drug-likeness Solubility

Validated Application Scenarios for 2-Amino-2-(furan-2-YL)ethan-1-OL Hydrochloride


Green Synthesis of Enantiopure β-Amino Alcohol Building Blocks

Procurement teams sourcing chiral β-amino alcohols for pharmaceutical synthesis should prioritise this compound when a sustainable, metal-free manufacturing route is required. The validated one-pot biocatalytic cascade delivers the (R) or (S) enantiomer with >99% ee directly from renewable furfural [1], eliminating the need for chiral auxiliary resolution or heavy-metal asymmetric catalysis. This aligns with ICH Q11 and green chemistry mandates, reducing process mass intensity and waste burden compared to the racemic chemical route [2].

Anti-Inflammatory Drug Discovery Leveraging Furan-Specific Pharmacology

Research groups developing non-steroidal anti-inflammatory or antinociceptive agents can exploit the furan ring's proven pharmacological advantage over thiophene isosteres. The furan analog retains anti-inflammatory activity that is entirely absent in the sulfur-containing comparator [1]. The hydrochloride salt form ensures reliable dosing in in vivo models, while the chiral purity guarantees reproducible target engagement.

Chiral Ligand and Organocatalyst Development

The primary amine and hydroxyl groups of this compound provide a bidentate coordination motif for transition-metal catalysis or organocatalysis. Its >99% ee availability enables the preparation of enantiopure ligands without resolution, a critical advantage when developing asymmetric alkylation or transfer hydrogenation catalysts. The furan oxygen may additionally participate in secondary coordination or hydrogen-bonding interactions that are absent in phenylglycinol analogs.

Salt-Form Selection for Solid Oral Dosage Form Development

Formulation scientists evaluating amino alcohol-containing APIs should select the hydrochloride salt directly for solid-form screening. The crystalline nature of the salt, versus the liquid free base, simplifies solid-state characterization (XRPD, DSC, DVS), improves powder flow properties, and reduces volatility-related losses during processing. This eliminates the need for in-house salt formation and crystallisation development, accelerating preclinical formulation timelines.

Quote Request

Request a Quote for 2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.